Piridine polialcoliche

Polyhalopyridines are a class of organic compounds characterized by the presence of multiple halogen atoms attached to pyridine rings. These molecules exhibit diverse chemical and physical properties depending on the specific halogen substituents (such as chlorine, bromine, or iodine) and their positions within the pyridine ring structure. Due to their unique electronic and structural features, polyhalopyridines find applications in various fields including catalysis, materials science, and medicinal chemistry.

In catalysis, certain polyhalopyridine complexes can serve as efficient catalysts for organic reactions such as arylation or Friedel-Crafts alkylation. Their ability to stabilize transition metal species makes them valuable tools in synthesis. In materials science, these compounds are explored for their potential use in designing novel conducting polymers and electroactive materials due to their redox-active nature.

In pharmaceutical research, polyhalopyridines may act as drug precursors or exhibit biological activities themselves, making them of interest for developing new therapeutic agents. The tunable electronic properties arising from halogen substitutions allow for the rational design of compounds with specific desired functionalities, thereby enhancing their utility in both academic and industrial settings.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

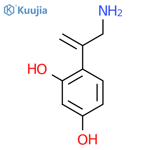

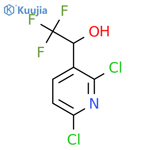

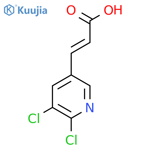

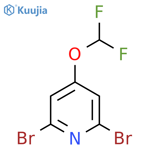

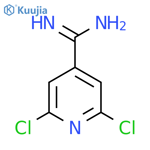

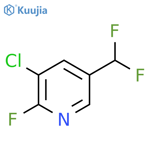

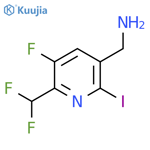

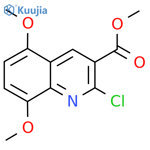

|

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanol | 1823358-80-0 | C7H4Cl2F3NO |

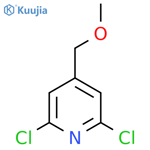

|

2,6-Dichloro-4-methoxymethyl-pyridine | 221093-39-6 | C7H7Cl2NO |

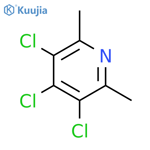

|

3,4,5-Trichloro-2,6-dimethylpyridine | 28597-08-2 | C7H6Cl3N |

|

3-(5,6-dichloropyridin-3-yl)prop-2-enoic acid | 955029-09-1 | C8H5Cl2NO2 |

|

2,6-Dibromo-4-(difluoromethoxy)pyridine | 1214326-08-5 | C6H3Br2F2NO |

|

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate | 1421601-13-9 | C10H12Cl2N2O2 |

|

2,6-dichloropyridine-4-carboximidamide | 299423-77-1 | C6H5Cl2N3 |

|

3-Chloro-5-(difluoromethyl)-2-fluoropyridine | 1374659-45-6 | C6H3ClF3N |

|

5-(Aminomethyl)-2-(difluoromethyl)-3-fluoro-6-iodopyridine | 1805192-98-6 | C7H6F3IN2 |

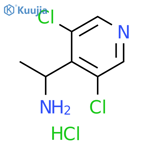

|

1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride | 2682112-82-7 | C7H9Cl3N2 |

Letteratura correlata

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

Fornitori consigliati

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

Dihydroartemisinin Cas No: 81496-82-4

Dihydroartemisinin Cas No: 81496-82-4 -